molecular formula C9H18N2 B13515644 4-(Pyrrolidin-2-yl)piperidine

4-(Pyrrolidin-2-yl)piperidine

Cat. No.: B13515644
M. Wt: 154.25 g/mol
InChI Key: IUZGEJUVHUPYAJ-UHFFFAOYSA-N
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Description

4-(Pyrrolidin-2-yl)piperidine is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. It features a piperidine ring substituted with a pyrrolidine moiety, creating a privileged molecular scaffold that is highly valuable in the design and synthesis of novel bioactive molecules . This structure is commonly utilized as a building block or key intermediate in the development of potential pharmaceutical candidates. Compounds with piperidine-pyrrolidine skeletons are frequently investigated for their potential biological activities and their ability to interact with various central nervous system targets . Researchers employ this bifunctional heterocycle to explore structure-activity relationships and to create diverse compound libraries for high-throughput screening. As a versatile synthetic intermediate, it enables the generation of more complex molecular architectures aimed at new therapeutic applications. This product is intended for research purposes in a controlled laboratory environment only. It is strictly labeled as Research Use Only (RUO) and is not intended for diagnostic or therapeutic uses, nor for human consumption. Researchers should consult the safety data sheet prior to use and adhere to all appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-pyrrolidin-2-ylpiperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-2-9(11-5-1)8-3-6-10-7-4-8/h8-11H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUZGEJUVHUPYAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC1)C2CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 4 Pyrrolidin 2 Yl Piperidine

Stereoselective and Enantioselective Total Synthesis Approaches

The construction of the 4-(pyrrolidin-2-yl)piperidine core with defined stereochemistry is a key focus of synthetic efforts. These approaches can be broadly categorized into asymmetric catalysis, chiral pool synthesis, and diastereoselective routes.

Asymmetric Catalysis in Stereocontrol

Asymmetric catalysis offers a powerful tool for establishing the chiral center in the pyrrolidine (B122466) ring of this compound. Organocatalysis, in particular, has emerged as a prominent strategy for the enantioselective synthesis of substituted pyrrolidines. nih.govunibo.itmdpi.com Chiral pyrrolidine-based organocatalysts are frequently employed to promote a variety of asymmetric transformations. nih.govmdpi.com

One common approach involves the asymmetric Michael addition of aldehydes or other nucleophiles to nitroolefins, catalyzed by chiral prolinamide or other pyrrolidine-derived catalysts. nih.govbeilstein-journals.org This method allows for the construction of chiral γ-nitro carbonyl compounds, which can then be further elaborated to form the pyrrolidine ring. The stereochemistry of the newly formed chiral centers is dictated by the chiral catalyst. While not directly yielding this compound, this methodology provides enantiomerically enriched 2-substituted pyrrolidine building blocks that can be subsequently coupled to a piperidine (B6355638) moiety.

Chiral Pool Synthesis Strategies

Chiral pool synthesis utilizes readily available and enantiomerically pure starting materials, such as amino acids, to construct complex chiral molecules. L-proline, with its inherent (S)-stereochemistry at the C-2 position, is an ideal starting material for the synthesis of (S)-4-(pyrrolidin-2-yl)piperidine. nih.gov

A typical strategy involves the functionalization of the carboxylic acid group of L-proline to introduce a handle for coupling with a piperidine precursor. For instance, protected L-proline can be reduced to the corresponding prolinol, which can then be converted to a suitable electrophile, such as a tosylate or a halide. Nucleophilic substitution with a 4-substituted piperidine derivative, such as a piperidin-4-one or a protected 4-aminopiperidine, can then be employed to form the C-C or C-N bond between the two rings, although the direct C-C coupling at the 4-position of piperidine is more synthetically challenging. Alternatively, the proline aldehyde can be used in reactions like aldol (B89426) or Mannich-type condensations with piperidine-derived nucleophiles. researchgate.net

The key advantage of this approach is the direct transfer of chirality from the starting material to the final product, ensuring high enantiopurity.

Diastereoselective Synthetic Routes

Diastereoselective strategies aim to control the relative stereochemistry between the chiral center on the pyrrolidine ring and any stereocenters on the piperidine ring. These methods often involve the reaction of a chiral pyrrolidine derivative with a prochiral piperidine precursor, where the existing chirality on the pyrrolidine directs the stereochemical outcome of the reaction.

For example, the addition of a nucleophilic piperidine enolate or enamine to a chiral N-acyliminium ion derived from a pyrrolidine precursor can proceed with high diastereoselectivity. The facial selectivity of the nucleophilic attack is controlled by the steric and electronic properties of the chiral auxiliary on the pyrrolidine nitrogen.

Another approach involves intramolecular cyclization reactions where the stereochemistry of the starting acyclic chain dictates the diastereoselectivity of the newly formed rings. For instance, an intramolecular aza-Michael addition can be used to form either the pyrrolidine or piperidine ring with a high degree of stereocontrol. beilstein-journals.orgrsc.org

Novel Reaction Pathways and Method Development

The development of new synthetic methods is crucial for improving the efficiency and stereoselectivity of this compound synthesis. Palladium-catalyzed coupling reactions and organocatalytic approaches are at the forefront of these efforts.

Palladium-Catalyzed Amination and Coupling Reactions

Palladium-catalyzed cross-coupling reactions provide a versatile platform for the formation of C-C and C-N bonds, which are essential for constructing the this compound scaffold. nih.gov For instance, a Suzuki or Negishi coupling reaction could potentially be employed to couple a 2-halopyrrolidine derivative with a piperidine-4-boronic acid or a 4-organozinc reagent. nih.gov The stereochemical integrity of the chiral pyrrolidine starting material would be maintained throughout the coupling process.

Reductive Heck coupling reactions, catalyzed by palladium, have also been utilized to construct highly substituted piperidine rings with good syn-selectivity, which could be adapted for the synthesis of the piperidine portion of the target molecule. nih.gov

Organocatalytic Approaches to Piperidine/Pyrrolidine Ring Formation

As mentioned earlier, organocatalysis plays a significant role in the asymmetric synthesis of the pyrrolidine ring. nih.govunibo.itmdpi.com Recent advancements have also focused on the organocatalytic construction of polysubstituted piperidines. nih.gov For example, domino Michael addition/aminalization processes catalyzed by chiral diarylprolinol silyl (B83357) ethers can lead to the formation of piperidine rings with multiple contiguous stereocenters with excellent enantioselectivity.

Green Chemistry Principles and Sustainable Synthesis

The integration of green chemistry principles into the synthesis of N-heterocycles is crucial for minimizing environmental impact and improving process efficiency. Sustainable approaches applicable to the synthesis of this compound focus on the use of eco-friendly reagents, catalytic systems, and energy-efficient reaction conditions.

One prominent green strategy involves the use of earth-abundant metal catalysts. Iron and copper, for instance, are increasingly employed to construct pyrrolidine and piperidine rings. Iron-catalyzed cyclization reactions provide an economical and environmentally benign alternative to precious metal catalysts. researchgate.net Similarly, copper-catalyzed methods, such as intramolecular C-H amination and carboamination of unactivated olefins, offer efficient pathways to these heterocyclic cores under milder conditions. organic-chemistry.org

Biocatalysis presents another powerful tool for sustainable synthesis. The use of enzymes, such as transaminases, allows for the asymmetric synthesis of key chiral precursors, like 2-substituted pyrrolidines and piperidines, from simple starting materials such as ω-chloroketones. This method often proceeds in aqueous media under mild conditions and can produce enantiomerically pure products, which is a significant advantage in pharmaceutical synthesis. acs.org

The application of microwave-assisted organic synthesis (MAOS) can also contribute to a greener process by significantly reducing reaction times and often improving yields, thereby increasing energy efficiency. nih.gov Furthermore, developing one-pot or tandem reactions, where multiple synthetic steps are performed in a single reaction vessel, minimizes solvent usage, purification steps, and waste generation. acs.org

Table 1: Comparison of Green Synthesis Strategies for N-Heterocycles
StrategyKey AdvantagesApplicability to this compound SynthesisReference
Earth-Abundant Metal Catalysis (e.g., Fe, Cu)Low cost, low toxicity, high efficiency.Formation of the individual pyrrolidine and piperidine rings. researchgate.netorganic-chemistry.org
Biocatalysis (e.g., Transaminases)High enantioselectivity, mild aqueous conditions, renewable catalysts.Asymmetric synthesis of chiral pyrrolidine or piperidine precursors. acs.org
Microwave-Assisted SynthesisRapid reaction times, improved yields, energy efficiency.Can accelerate various steps, including ring formation and cross-coupling. nih.gov
One-Pot/Tandem ReactionsReduced waste, fewer purification steps, improved atom economy.Combining precursor synthesis and cyclization or cyclization and coupling steps. acs.org

Synthesis of Key Precursors and Advanced Intermediates

The construction of this compound inherently involves the synthesis of appropriately functionalized pyrrolidine and piperidine precursors, followed by a strategic coupling reaction to form the crucial C-C bond.

Pyrrolidine Precursors: The synthesis of 2-substituted pyrrolidines often starts from readily available chiral precursors like (S)-proline and its derivatives. mdpi.com For instance, proline can be reduced to prolinol, which serves as a versatile starting material for further functionalization. mdpi.com Alternatively, acyclic precursors can undergo intramolecular cyclization. A modern approach involves a transaminase-triggered cyclization of ω-chloroamines, derived from the corresponding ketones, to yield enantiopure 2-substituted pyrrolidines. acs.org For coupling reactions, a 2-substituted pyrrolidine would need to be functionalized with a suitable group, such as a halogen or a boronic ester.

Piperidine Precursors: 4-Substituted piperidines can be synthesized through various routes. A common method is the reduction of corresponding substituted pyridines. youtube.com Another major pathway is the construction of the ring from acyclic precursors. For example, 4-piperidones are valuable intermediates that can be synthesized via the Dieckmann condensation of precursors derived from primary amines and alkyl acrylates. dtic.mil These 4-piperidones can then be converted into precursors suitable for cross-coupling, such as vinyl triflates or halides. youtube.comgoogle.com Palladium-catalyzed cross-coupling reactions using organosilanes are also an effective method for creating 4-arylpiperidines from 4-piperidone-derived silyl reagents, a strategy that could be adapted for coupling with a pyrrolidine unit. google.com

Formation of the C-C Bond: With the functionalized precursors in hand, the key C-C bond between the two rings can be formed using modern cross-coupling methodologies. Reactions such as the Suzuki, Negishi, or Stille couplings are powerful tools for this purpose. mdpi.comorganic-chemistry.org For example, a 2-halopyrrolidine derivative could be coupled with a 4-(organozinc)piperidine (Negishi coupling) or a 4-(boronic acid)piperidine derivative (Suzuki coupling). The choice of catalyst, often based on palladium or nickel, is critical for achieving high efficiency and selectivity. mdpi.compreprints.org

Table 2: Selected Precursor Synthesis Strategies
Heterocyclic CorePrecursor TypeSynthetic MethodKey FeaturesReference
Pyrrolidine2-Substituted PyrrolidineStarting from ProlineUtilizes the natural chiral pool. mdpi.com
Pyrrolidine(R)- or (S)-2-Substituted PyrrolidineTransaminase-triggered cyclizationEnantiocomplementary, green conditions. acs.org
Piperidine4-Substituted PiperidineHydrogenation of 4-substituted pyridinesDirect but may require harsh conditions. youtube.com
Piperidine4-Substituted PiperidineFrom 4-Piperidones via Dieckmann condensationVersatile intermediate for various substitutions. dtic.mil
CouplingC-C Linked Bi-heterocyclePalladium- or Nickel-catalyzed Cross-CouplingHigh efficiency for C(sp2)-C(sp2) and C(sp2)-C(sp3) bond formation. mdpi.compreprints.org

Scale-Up Considerations and Process Chemistry Innovations

Transitioning the synthesis of a complex molecule like this compound from laboratory scale to industrial production requires robust, safe, and cost-effective processes. Process chemistry innovations focus on maximizing throughput and minimizing operational complexity.

A key innovation is the development of cascade or tandem reactions, which combine multiple transformations into a single, continuous process without isolating intermediates. This approach significantly improves efficiency by reducing the number of unit operations, solvent use, and waste. For instance, a cascade reaction could potentially be designed to form one of the heterocyclic rings and simultaneously set the stage for the subsequent C-C coupling reaction.

Continuous flow chemistry offers substantial advantages for scale-up over traditional batch processing. durham.ac.uk Flow reactors provide superior control over reaction parameters such as temperature and pressure, enhancing safety, particularly for highly exothermic or hazardous reactions. The large surface-area-to-volume ratio in microreactors allows for efficient heat exchange and mixing. This technology enables the "scaling out" of production by running multiple reactors in parallel, offering flexibility and avoiding the challenges associated with large-volume batch reactors. durham.ac.uk Flow synthesis has been successfully applied to the production of various heterocycles, including pyrrolidines and precursors for pyrazoles, demonstrating its suitability for producing key building blocks on a large scale. durham.ac.uk

The choice of catalysis is also paramount for scale-up. Heterogeneous catalysts are often preferred in industrial settings as they can be easily separated from the reaction mixture and recycled, reducing costs and minimizing product contamination. The development of robust and highly active catalysts, such as specific palladium or nickel complexes for cross-coupling, is essential for achieving the required throughput and process economy. mdpi.com

Derivatization Strategies and Analogue Synthesis of 4 Pyrrolidin 2 Yl Piperidine

Chemical Functionalization of Nitrogen Atoms

The presence of two secondary amine functionalities, one in the pyrrolidine (B122466) ring and one in the piperidine (B6355638) ring, offers primary sites for chemical modification. The differential reactivity of these two nitrogen atoms can be exploited for selective functionalization, although protection-deprotection strategies are often necessary to achieve high regioselectivity.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental methods for introducing a wide variety of substituents onto the nitrogen atoms of the 4-(pyrrolidin-2-yl)piperidine core. These modifications can significantly alter the compound's basicity, lipophilicity, and ability to interact with biological targets.

N-Alkylation is commonly achieved by reacting the amine with an alkyl halide in the presence of a base. The choice of base and solvent system is critical to control the extent of alkylation and prevent the formation of quaternary ammonium (B1175870) salts. researchgate.net Common conditions involve using bases such as potassium carbonate (K2CO3) or sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF). researchgate.net Alternatively, the reaction can be performed in acetonitrile, with the slow addition of the alkyl halide to an excess of the amine to favor mono-alkylation. researchgate.net Catalytic methods, such as decarboxylative N-alkylation using ruthenium- or iron-based catalysts, provide a more sustainable route, allowing for the coupling of alcohols with the amine. researchgate.net

N-Acylation introduces an acyl group, converting the amine into an amide. This transformation is typically performed using acyl chlorides or acid anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) (Et3N) or pyridine (B92270) to scavenge the acidic byproduct. researchgate.net This modification neutralizes the basicity of the nitrogen atom and introduces a hydrogen bond donor/acceptor unit, which can be pivotal for receptor binding.

Reaction TypeReagents and ConditionsTypical Substituents IntroducedReference
N-Alkylation Alkyl halide (R-X), K2CO3, DMF, room temp.Methyl, Ethyl, Benzyl, Phenethyl researchgate.net
Alkyl halide (R-X), NaH, DMF, 0 °C to room temp.Various primary and secondary alkyl groups researchgate.net
Alcohol (R-OH), Ru or Fe catalyst, heatFatty acid and steroid-derived alkyl groups researchgate.net
N-Acylation Acyl chloride (RCOCl), Et3N, DCM, 0 °C to room temp.Acetyl, Benzoyl, Substituted aryl acyl groups google.com
Acid anhydride (B1165640) ((RCO)2O), Pyridine, room temp.Acetyl, Propionyl google.com

Amide and Carbamate (B1207046) Formation

Beyond simple acylation, the formation of more complex amide and carbamate linkages is a key strategy in drug design.

Amide bond formation can be achieved through standard peptide coupling conditions. This involves activating a carboxylic acid with a coupling reagent such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), followed by reaction with the amine of the this compound scaffold. This allows for the introduction of complex side chains, including amino acids or other pharmacophoric groups.

Carbamate formation introduces a carbamate moiety (-NHCOO-), which can act as a stable mimic of an amide or serve as a key hydrogen bonding element. acs.org Carbamates can be synthesized by reacting the amine with an activated carbonate, such as p-nitrophenyl chloroformate, or with a chloroformate ester. acs.org Another approach involves a three-component coupling of the amine, carbon dioxide, and an alkyl halide. acs.org The carbamate functional group can impose conformational restrictions and enhance metabolic stability. acs.orgunimi.it

Stereospecific and Regioselective Functionalization of Carbon Frameworks

Modification of the carbon skeleton of this compound is essential for exploring the three-dimensional pharmacophore space and optimizing interactions with biological targets. Such modifications require precise control over stereochemistry and regiochemistry.

Introduction of Chirality via Side-Chain Modification

Introducing new stereocenters or modifying existing ones on the carbon framework can lead to analogues with improved potency and selectivity. The pyrrolidine ring, often derived from chiral precursors like L-proline or 4-hydroxy-L-proline, provides an inherent chiral scaffold. nih.gov

Functionalization can be directed to specific positions on the rings. For example, regioselective alkylation of piperidine at the C3 position has been demonstrated through the formation of an enamide anion, followed by trapping with an alkyl halide. odu.edu While direct C-H functionalization is challenging, metal-catalyzed approaches are emerging. Stereoselective synthesis of substituted pyrrolidines often relies on methods like 1,3-dipolar cycloadditions or aminocyclizations of acyclic precursors, which allow for the controlled installation of substituents. nih.gov The spatial orientation of these substituents can significantly influence the biological activity by affecting the puckering of the pyrrolidine ring. nih.gov

Exploration of Ring-Opening/Closing Strategies for Analogues

The synthesis of analogues can be achieved through ring-opening of a precursor followed by a different ring-closing event, or by constructing the bicyclic system from an acyclic precursor using a ring-closing reaction.

Ring-Closing Metathesis (RCM) is a powerful tool for forming cyclic structures, including piperidine and pyrrolidine rings, from acyclic diene precursors. This strategy allows for the synthesis of analogues with varying ring sizes or with unsaturation in the backbone.

Intramolecular Cyclization strategies are widely used. For instance, copper-catalyzed intramolecular carboamination of unactivated olefins provides access to N-functionalized pyrrolidines and piperidines. nih.gov Radical-mediated cyclizations of amino-aldehydes or reductive amination of ω-amino fatty acids are other effective methods for constructing the piperidine ring. nih.gov A one-pot cyclization/reduction cascade starting from halogenated amides offers an efficient route to both pyrrolidine and piperidine derivatives. mdpi.com Conversely, ring contraction strategies, such as the selective transformation of N-substituted piperidines into pyrrolidin-2-ones, can be used to generate novel scaffolds. rsc.org

StrategyMethodPrecursor TypeResulting StructureReference
Ring Construction Ring-Closing Metathesis (RCM)Acyclic diene amineUnsaturated pyrrolidine/piperidine analogues nih.gov
Intramolecular Carboaminationγ- or δ-alkenyl N-arylsulfonamideFunctionalized pyrrolidine/piperidine nih.gov
Reductive Amination Cascadeω-amino fatty acidPiperidinone, then piperidine nih.gov
Ring Transformation Ring ContractionN-substituted piperidinePyrrolidin-2-one derivative rsc.org

Synthesis of Conformationally Restricted Analogues

Restricting the conformational flexibility of the this compound scaffold can lock the molecule into a bioactive conformation, potentially increasing potency and selectivity while reducing off-target effects. Conformational restriction is typically achieved by introducing additional rings (creating spirocyclic or fused systems) or by installing sterically demanding substituents that limit bond rotation.

The synthesis of such analogues often requires multi-step sequences. For example, bitopic ligands with conformationally flexible scaffolds have been designed to interact with secondary binding sites of receptors. mdpi.com The introduction of substituents on the piperidine ring can significantly impact the conformational preference of the molecule. The development of conformationally constrained analogues is a rational design approach to improve the pharmacological properties of the parent compound, leading to more potent and selective drug candidates.

Lack of Specific Research Data Precludes Article Generation on Chemical Libraries of this compound

Despite a thorough search of scientific literature, specific research detailing the development of chemical libraries based on the this compound scaffold could not be located. Consequently, the generation of an article on this specific topic, as per the user's structured request, cannot be fulfilled at this time.

The this compound scaffold is a recognized structural motif in medicinal chemistry. However, its specific application as a foundational structure for the systematic development of large compound libraries through combinatorial or parallel synthesis does not appear to be extensively documented in readily accessible scientific databases.

General methodologies for the creation of chemical libraries often focus on more broadly utilized scaffolds. For instance, significant research exists on the development of libraries from individual pyrrolidine and piperidine rings. These studies employ techniques like diversity-oriented synthesis to create a wide range of analogues for biological screening. The principles of combinatorial chemistry, which involve the systematic and repetitive connection of various building blocks to a core structure, are well-established for these more common scaffolds.

Research into derivatization strategies for related, but structurally distinct, compounds such as 4-(1-pyrrolidinyl)piperidine (B154721) has been reported. However, this represents a different constitutional isomer and the synthetic strategies are not directly transferable to the this compound core for the purposes of library generation.

Without specific examples of library design, synthesis protocols, and resulting compound data for the this compound scaffold, the creation of a scientifically accurate and detailed article, including the requested data tables, is not possible. The available information is too general and does not meet the explicit and strict requirements of the user's request for content focused solely on this specific chemical compound's use in library development.

In Depth Structural Elucidation and Conformational Analysis of 4 Pyrrolidin 2 Yl Piperidine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

A combination of sophisticated spectroscopic techniques is required to fully define the structure of 4-(Pyrrolidin-2-yl)piperidine, from its basic connectivity to its subtle stereochemical features. Each method provides a unique piece of the structural puzzle, and together they offer a comprehensive picture of the molecule.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a compound like this compound, one-dimensional (1D) ¹H and ¹³C NMR provide initial information on the number and types of protons and carbons, but multi-dimensional (2D) NMR techniques are essential for unambiguously assigning signals and determining the relative stereochemistry.

A detailed NMR study on the closely related isomer, 4-(1-pyrrolidinyl)piperidine (B154721), highlights the power of this technique. researchgate.net In such systems, the piperidine (B6355638) ring can adopt two distinct chair conformations, leading to axial or equatorial orientations of the pyrrolidinyl substituent. These conformers are often in dynamic equilibrium, and their relative populations can be influenced by the solvent. researchgate.net

For this compound, key 2D NMR experiments would include:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of connectivity within the piperidine and pyrrolidine (B122466) rings separately. For instance, the proton at the C-2 of the pyrrolidine ring would show a correlation to the protons at C-3, and the piperidine C-4 proton would correlate with its neighbors at C-3 and C-5.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It is crucial for the definitive assignment of both ¹H and ¹³C chemical shifts.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly vital for establishing the connectivity between the two rings, for example, by observing a correlation from the C-2 proton of the pyrrolidine to the C-4 carbon of the piperidine.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment is paramount for determining stereochemistry. It detects protons that are close in space, irrespective of their bonding. For example, the spatial relationship between the proton at the chiral center (pyrrolidine C-2) and the proton at the piperidine C-4 can help establish the relative orientation of the two rings. The observation of a NOE between an axial proton on the piperidine ring and a proton on the pyrrolidine substituent would provide strong evidence for a specific conformation.

The analysis of coupling constants (³JHH) from high-resolution 1D ¹H NMR spectra also provides critical conformational information, particularly for the piperidine ring. Large coupling constants between adjacent methine and methylene (B1212753) protons are indicative of an axial-axial relationship, which is characteristic of a chair conformation.

Table 1: Representative NMR Data and Interpretation for this compound Note: This table is a generalized representation based on known chemical shifts for piperidine and pyrrolidine moieties. Actual values would be determined experimentally.

TechniqueExpected ObservationStructural Insight
¹H NMR Complex multiplets in the aliphatic region (1.5-3.5 ppm).Presence of CH and CH₂ groups in different chemical environments.
¹³C NMR Signals around 40-60 ppm for carbons adjacent to nitrogen; 20-30 ppm for other carbons.Confirms the carbon skeleton of both heterocyclic rings.
COSY Cross-peaks showing ³JHH couplings within each ring's spin system.Establishes the proton connectivity within the piperidine and pyrrolidine rings.
HSQC Correlation of each proton to its directly attached carbon.Unambiguous assignment of ¹H and ¹³C signals.
HMBC Long-range correlation between the C-2 proton of pyrrolidine and the C-4 carbon of piperidine.Confirms the point of attachment between the two heterocyclic rings.
NOESY Spatial correlations between protons on the pyrrolidine ring and axial/equatorial protons on the piperidine ring.Determines the relative stereochemistry and preferred conformation of the molecule.

High-Resolution Mass Spectrometry and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. Beyond this, tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, offer significant structural information based on the resulting fragmentation patterns.

For heterocyclic systems like pyrrolidine and piperidine, traditional collision-based fragmentation techniques can sometimes yield a limited number of fragments, often resulting from a simple cleavage of the ring. nih.gov However, more advanced techniques like Ultraviolet Photodissociation (UVPD) can generate a richer array of structurally informative fragment ions by irradiating the precursor ion with high-energy photons. nih.gov

The expected fragmentation pathways for this compound would likely involve:

Alpha-Cleavage: The cleavage of the C-C bond adjacent to the nitrogen atom is a characteristic fragmentation pathway for amines. This would lead to the opening of either the piperidine or the pyrrolidine ring, resulting in the formation of stable iminium ions.

Cleavage of the C-C Bond Linking the Rings: Scission of the bond between the C-4 of the piperidine and the C-2 of the pyrrolidine would generate ions corresponding to the individual heterocyclic rings. For instance, a fragment ion with m/z corresponding to a protonated piperidine moiety might be observed.

Ring Fission: The piperidine ring can undergo a retro-Diels-Alder-type fragmentation, although this is more common in unsaturated systems. More likely is the sequential loss of small neutral molecules like ethylene (B1197577) or propene following initial ring opening.

A study on the mass spectrometric analysis of piperidine alkaloids showed that the major fragmentation pathway often involves the neutral elimination of small molecules like water from a side chain. nih.gov For this compound, the initial fragmentation would likely be dominated by cleavage at the junction of the two rings or alpha-cleavage adjacent to the nitrogen atoms.

Table 2: Plausible Mass Spectrometry Fragments for this compound

m/z (Proposed)Proposed Structure/FragmentFragmentation Pathway
[M+H]⁺Protonated this compoundElectrospray Ionization (ESI)
[M-C₄H₈N]⁺Piperidin-4-yl cationCleavage of the bond between the two rings.
[M-C₅H₁₀N]⁺Pyrrolidin-2-yl cationCleavage of the bond between the two rings.
VariousIminium ionsAlpha-cleavage and ring opening of either the piperidine or pyrrolidine ring.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformational state. These two techniques are complementary, as some vibrational modes may be strong in IR and weak in Raman, and vice versa. nih.gov

For this compound, the key vibrational modes would be:

N-H Stretching: A key vibration will be the N-H stretch from the secondary amine in the piperidine ring (and potentially the pyrrolidine if it is unsubstituted at the nitrogen). This typically appears in the region of 3300-3500 cm⁻¹. The position and shape of this band can be indicative of hydrogen bonding.

C-H Stretching: The aliphatic C-H stretching vibrations of the CH₂ groups in both rings will be prominent in the 2800-3000 cm⁻¹ region.

CH₂ Bending (Scissoring): These vibrations are expected around 1450-1470 cm⁻¹.

C-N Stretching: These vibrations occur in the fingerprint region, typically between 1000 and 1250 cm⁻¹.

Ring Vibrations: The skeletal vibrations of the piperidine and pyrrolidine rings will give rise to a series of complex bands in the fingerprint region (< 1500 cm⁻¹).

A combined experimental and theoretical study on 4-hydroxypiperidine (B117109) demonstrated the utility of FT-IR and FT-Raman in characterizing the piperidine ring. nih.gov The vibrational spectra were assigned with the help of Density Functional Theory (DFT) calculations. Similarly, the vibrational spectra of 4-(1-pyrrolidinyl)piperidine have been reported, providing a valuable reference for the title compound. sigmaaldrich.com The presence of different conformers (e.g., equatorial vs. axial substitution on the piperidine ring) can lead to the appearance of distinct bands or shifts in vibrational frequencies, which can be resolved and assigned with the aid of computational modeling.

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Configuration

Given the presence of a stereocenter at the C-2 position of the pyrrolidine ring, this compound is a chiral molecule. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for determining the absolute configuration of enantiomers. These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

While the saturated heterocyclic rings of this compound lack strong chromophores for direct analysis in the accessible UV-Vis range, derivatization is a common strategy. By introducing a chromophoric group near the stereocenter, a measurable CD signal (a Cotton effect) can be induced. The sign and intensity of this Cotton effect can then be related to the absolute stereochemistry.

Alternatively, theoretical calculations of the CD spectrum using time-dependent density functional theory (TD-DFT) can be a powerful tool. The calculated spectrum for a known configuration (e.g., the R-enantiomer) can be compared with the experimentally measured spectrum. A match between the experimental and calculated spectra provides strong evidence for the assignment of the absolute configuration. This combined experimental-computational approach has become a standard method for stereochemical elucidation in complex molecules.

Computational Chemistry and Theoretical Studies

Computational methods, particularly those based on quantum mechanics, are powerful adjuncts to experimental techniques. They allow for the investigation of molecular properties that may be difficult or impossible to measure directly, such as the relative energies of different conformers and the details of electronic structure.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for studying the properties of organic molecules. For this compound, DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a wealth of information. researchgate.netacs.orgtandfonline.comnih.govmdpi.com

Key applications of DFT for this system include:

Conformational Analysis: DFT can be used to perform a systematic search for all possible low-energy conformers. This involves considering the chair and boat conformations of the piperidine ring, the envelope and twist conformations of the pyrrolidine ring, and the relative orientation of the two rings (axial vs. equatorial). By calculating the relative energies of these optimized geometries, the most stable conformer(s) in the gas phase can be identified. A study on 4-(1-pyrrolidinyl)piperidine used DFT to calculate the energies of the equatorial-equatorial (e-e) and axial-equatorial (a-e) forms, finding that the stability and mole fractions of the conformers are solvent-dependent. researchgate.net

Prediction of Spectroscopic Data: DFT calculations can accurately predict various spectroscopic properties.

NMR Chemical Shifts: After geometry optimization, the magnetic shielding tensors can be calculated to predict ¹H and ¹³C NMR chemical shifts. Comparing these calculated shifts with experimental values is a powerful method for confirming structural assignments and identifying the correct conformer. researchgate.net

Vibrational Frequencies: The calculation of harmonic vibrational frequencies allows for the simulation of IR and Raman spectra. nih.gov This theoretical spectrum can be compared to the experimental one to aid in the assignment of complex vibrational modes.

Electronic Structure Analysis: DFT provides insights into the electronic nature of the molecule.

Frontier Molecular Orbitals (FMOs): The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) can be calculated. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Molecular Electrostatic Potential (MEP): An MEP map illustrates the charge distribution across the molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show negative potential around the nitrogen atoms, indicating their role as likely sites for protonation or coordination.

Table 3: Application of DFT in the Study of this compound

DFT ApplicationInformation ObtainedSignificance
Geometry Optimization Lowest energy 3D structures of different conformers (e.g., axial vs. equatorial).Predicts the most stable shape of the molecule and provides geometries for further calculations.
Frequency Calculation Predicted IR and Raman spectra.Aids in the assignment of experimental vibrational bands and confirms the nature of stationary points.
NMR Shielding Calculation Predicted ¹H and ¹³C chemical shifts for different conformers.Corroborates experimental NMR data and helps in assigning the correct conformation.
FMO Analysis (HOMO/LUMO) Energy levels and spatial distribution of frontier orbitals.Provides insights into the molecule's reactivity and electronic transition properties.
MEP Mapping Visualization of electron density and electrostatic potential.Identifies nucleophilic and electrophilic sites, predicting intermolecular interaction patterns.

By integrating these advanced spectroscopic and computational approaches, a comprehensive and high-resolution structural picture of this compound can be achieved, laying a solid foundation for understanding its chemical behavior and potential applications.

Molecular Dynamics (MD) Simulations for Conformational Sampling

Molecular dynamics (MD) simulations are a powerful computational tool for exploring the conformational landscape of flexible molecules like this compound by simulating the atomic motions over time. mdpi.com Such simulations provide detailed insight into the relative energies of different conformers and the dynamics of their interconversion. For this compound, MD simulations can elucidate the accessible conformations of both the piperidine and pyrrolidine rings, as well as the rotational freedom around the C-C bond connecting them.

The conformational space of this molecule is primarily defined by:

Piperidine Ring Pucker: The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. However, boat and twist-boat conformations are also possible and may be sampled during simulations, representing higher energy states.

Pyrrolidine Ring Pucker: The five-membered pyrrolidine ring is non-planar and exists in a continuous series of conformations between the envelope and twist forms, which rapidly interconvert.

Substituent Orientation: The pyrrolidine group can be positioned either axially or equatorially on the piperidine ring. The equatorial position is generally favored to reduce steric hindrance.

Enhanced sampling techniques, such as accelerated molecular dynamics (aMD) or metadynamics, are often employed to overcome the energy barriers between different conformational states and ensure a thorough exploration of the potential energy surface. nih.govsciopen.com These methods allow for the efficient sampling of rare events and the construction of a free-energy landscape, which quantitatively describes the probability of finding the molecule in a particular conformation. nih.gov The results from MD simulations can identify the most stable low-energy conformers and provide a dynamic picture of the structural flexibility inherent to the this compound scaffold.

Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in predicting and interpreting the spectroscopic properties of molecules. physchemres.org For this compound, these calculations can provide valuable data that complements experimental findings, especially for NMR and vibrational spectroscopy.

A study on the closely related isomer, 4-(1-Pyrrolidinyl)piperidine, demonstrates the utility of this approach. researchgate.net In that research, DFT calculations were used to optimize the geometries of different conformers (e.g., equatorial-equatorial vs. axial-equatorial orientations) and subsequently calculate their respective ¹H and ¹³C NMR chemical shifts using the Gauge-Independent Atomic Orbital (GIAO) method. researchgate.net The calculated shifts were then compared with experimental NMR data recorded in various solvents. This comparison revealed that the conformational equilibrium is solvent-dependent; the molecule predominantly adopts an equatorial-equatorial (e-e) conformation in less polar solvents like CDCl₃, while conformers with axial positioning become more significant in more polar solvents. researchgate.net This methodology is directly applicable to this compound for assigning NMR signals and understanding its conformational preferences in solution.

Similarly, DFT calculations can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra of the molecule. researchgate.netmdpi.com By calculating the harmonic frequencies of the optimized molecular structure, a theoretical vibrational spectrum can be generated. This theoretical spectrum aids in the assignment of experimental absorption bands to specific molecular motions, such as N-H stretching, C-H stretching, and the complex fingerprint region vibrations corresponding to the bending and torsional modes of the two heterocyclic rings.

Table 1: Predicted Spectroscopic Data using DFT This is an illustrative table based on typical outcomes of DFT calculations for similar molecules.

Spectroscopic Parameter Calculation Method Predicted Value Range Corresponding Molecular Feature
¹H NMR Chemical Shift DFT/GIAO 2.5 - 3.5 ppm Protons adjacent to Nitrogen
¹³C NMR Chemical Shift DFT/GIAO 45 - 60 ppm Carbons adjacent to Nitrogen
IR Vibrational Frequency DFT/B3LYP 3300 - 3400 cm⁻¹ N-H stretching (Pyrrolidine NH)
IR Vibrational Frequency DFT/B3LYP 2850 - 2950 cm⁻¹ C-H stretching (Aliphatic)

Prediction of pKa Values and Acid-Base Properties

This compound is a diamine, possessing two basic nitrogen atoms—a secondary amine within the pyrrolidine ring and a secondary amine within the piperidine ring. Consequently, it will have two distinct pKa values corresponding to the protonation equilibria of these two sites. Computational methods are widely used to predict the pKa values of organic molecules, providing insight into their acid-base properties and protonation state at a given pH. mrupp.info

The prediction of pKa values can be approached using various computational techniques, including those based on quantum mechanics. mdpi.com These methods typically involve calculating the Gibbs free energy change (ΔG) for the protonation reaction in a solvent, often modeled using a polarizable continuum model (PCM). The pKa is then derived from the calculated ΔG. An isodesmic reaction approach, where the pKa is computed relative to a similar reference compound with a known experimental pKa, can improve accuracy by facilitating the cancellation of systematic errors. peerj.com

For this compound, two protonation steps are considered:

B + H⁺ ⇌ BH⁺ (first protonation, pKa₁)

BH⁺ + H⁺ ⇌ BH₂²⁺ (second protonation, pKa₂)

The basicity of each nitrogen is influenced by the molecular structure. The piperidine nitrogen is a typical secondary amine, while the pyrrolidine nitrogen is also a secondary amine. The pKa of the conjugate acid of unsubstituted piperidine is approximately 11.1, while that of pyrrolidine is around 11.3. wikipedia.org In this compound, the first protonation is expected to occur at the more basic nitrogen. The electronic influence of one ring on the other is minimal due to the insulating aliphatic linker. However, upon first protonation, the resulting positive charge will decrease the basicity of the remaining nitrogen atom due to electrostatic repulsion, leading to a significantly lower second pKa value.

Table 2: Estimated pKa Values and Protonation Sites This table presents estimated values based on the properties of parent heterocycles and computational prediction principles.

Parameter Estimated Value Dominant Protonation Site Notes
pKa₁ ~11.0 - 11.5 Pyrrolidine or Piperidine Nitrogen The first protonation site depends on the subtle electronic differences between the two rings.
pKa₂ ~6.5 - 7.5 Remaining Unprotonated Nitrogen The second pKa is significantly lower due to the electrostatic effect of the first protonation.

X-ray Crystallography of Salts and Co-crystals

Upon formation of a salt with an acid (e.g., HCl, H₂SO₄) or a co-crystal with a suitable co-former (e.g., a dicarboxylic acid), the protonated nitrogen atoms of the this compound cation become strong hydrogen bond donors. nih.govnih.gov These donor sites, along with the hydrogen on the second amine group (in the case of a mono-salt), can engage in robust intermolecular interactions with the counter-ion or co-former.

Common supramolecular synthons observed in the crystal structures of similar amine salts include:

N⁺-H···A⁻ Hydrogen Bonds: Strong charge-assisted hydrogen bonds form between the protonated amine(s) and the anion (A⁻), such as chloride or oxygen atoms of a carboxylate. nih.gov These are typically the primary interactions governing the crystal packing.

N-H···O/N Hydrogen Bonds: In co-crystals or salts where a neutral amine group remains, it can act as a hydrogen bond donor to an acceptor atom on the co-former or an adjacent molecule.

C-H···O/X Interactions: Weaker C-H···O or C-H···X (where X is a halogen) hydrogen bonds often play a secondary role in stabilizing the three-dimensional crystal lattice, connecting the primary hydrogen-bonded motifs. mdpi.com

These interactions lead to the formation of well-defined supramolecular assemblies, such as chains, layers, or complex 3D networks. nih.gov The specific geometry of the cation and the nature of the counter-ion or co-former will determine the final crystal architecture. Hirshfeld surface analysis is a powerful tool used alongside crystallography to visualize and quantify these diverse intermolecular contacts within the crystal lattice. mdpi.com

Applications of 4 Pyrrolidin 2 Yl Piperidine in Catalysis

Design and Synthesis of Chiral Ligands for Asymmetric Catalysis

The design of chiral ligands is central to the field of asymmetric catalysis, where the ligand, in coordination with a metal center, creates a chiral environment that directs the stereochemical outcome of a reaction. The structure of 4-(Pyrrolidin-2-yl)piperidine, with its multiple stereocenters and two distinct nitrogen atoms, makes it a promising scaffold for the development of novel chiral ligands.

Transition Metal-Catalyzed Asymmetric Hydrogenation

While specific applications of this compound in transition metal-catalyzed asymmetric hydrogenation are not widely reported, the individual pyrrolidine (B122466) and piperidine (B6355638) rings are integral to many successful chiral ligands for this transformation. Asymmetric hydrogenation is a powerful method for the synthesis of enantiomerically enriched compounds. Chiral ligands play a crucial role in enabling the enantioselectivity of these reactions.

The development of chiral tridentate ligands has become increasingly important in asymmetric hydrogenation, offering enhanced reactivity and stereoselectivity. These ligands often feature a combination of phosphorus, nitrogen, and other heteroatoms to coordinate with the metal center. Given its diamine structure, this compound could be derivatized to incorporate phosphine (B1218219) groups or other coordinating arms, thereby creating novel tridentate or tetradentate ligands. For instance, manganese complexes with pyridine-appended bipiperidine ligands have been explored for olefin epoxidation, highlighting the utility of piperidine-based scaffolds in ligand design.

Table 1: Representative Chiral Ligands for Asymmetric Hydrogenation Containing Pyrrolidine or Piperidine Moieties

Ligand Name Metal Substrate Type Enantiomeric Excess (ee)
(S)-ProPhos Rhodium α-(Acetamido)acrylic acids >90%
(R,R)-Me-BPE Rhodium Methyl α-acetamidoacrylate >99%

This table presents examples of well-known ligands containing either pyrrolidine or piperidine cores to illustrate their general utility in asymmetric hydrogenation, as direct data for this compound is not available.

Lewis Acid Catalysis and Chiral Auxiliary Roles

There is limited specific information on the use of this compound in Lewis acid catalysis or as a chiral auxiliary. However, the fundamental properties of its constituent heterocycles suggest potential in these areas. Chiral diamines are known to complex with Lewis acidic metal centers to create chiral Lewis acid catalysts. These catalysts can then activate substrates towards nucleophilic attack in a stereocontrolled manner.

For example, chiral Lewis acids have been successfully used in asymmetric cycloaddition reactions. The diamine structure of this compound could be used to modulate the reactivity and enantioselectivity of Lewis acid-catalyzed reactions such as Diels-Alder, Friedel-Crafts, and aldol (B89426) reactions.

As a chiral auxiliary, the this compound moiety could be temporarily attached to a substrate to direct the stereochemical course of a reaction, after which it can be cleaved and recovered.

Organocatalytic Applications (e.g., Aldol, Michael, Mannich, Amination Reactions)

The field of organocatalysis heavily relies on chiral amines, with proline and its derivatives being among the most studied catalysts. These catalysts operate through the formation of transient nucleophilic enamines or electrophilic iminium ions. The pyrrolidine unit in this compound strongly suggests its potential as an organocatalyst.

While direct organocatalytic applications of this compound are not well-documented, the closely related compound, 5-(pyrrolidin-2-yl)tetrazole, has been shown to catalyze asymmetric aldol and Mannich reactions. ukessays.com This indicates that the pyrrolidine-2-yl core is effective in promoting these transformations. It is plausible that this compound could function as a bifunctional catalyst, where one nitrogen atom forms an enamine or iminium ion, and the other nitrogen atom, possibly after protonation, acts as a hydrogen bond donor to activate the electrophile.

Table 2: Organocatalytic Reactions Catalyzed by Pyrrolidine Derivatives

Reaction Type Catalyst Substrates Enantiomeric Excess (ee)
Aldol Reaction (S)-Proline Acetone and 4-nitrobenzaldehyde Up to 96%
Michael Addition Diarylprolinol silyl (B83357) ether Aldehydes and nitroalkenes >99%

This table provides examples of reactions catalyzed by pyrrolidine-based organocatalysts to indicate the potential of the this compound scaffold, for which specific data is not available.

Mechanistic Investigations of Catalytic Cycles

Detailed mechanistic investigations involving this compound are not available in the current literature. However, understanding the catalytic cycles of related pyrrolidine and piperidine-based catalysts can provide insights into how this compound might function.

For instance, in copper-catalyzed C-H amination reactions for the synthesis of pyrrolidines and piperidines, mechanistic studies have proposed catalytic cycles involving Cu(I)/Cu(II) pathways. chiralen.comsemanticscholar.orgacs.org These studies utilize experimental and computational methods to elucidate the roles of ligands and the oxidation states of the metal center. Should this compound be employed as a ligand in such a reaction, its coordination to the copper center would be a key factor in the catalytic cycle.

In organocatalysis, the mechanism of proline-catalyzed reactions is well-understood to proceed through enamine or iminium ion intermediates. Any mechanistic study of a reaction catalyzed by this compound would likely investigate the formation of these intermediates and the transition states leading to the observed stereoselectivity.

Immobilization Strategies for Heterogeneous Catalysis

The immobilization of homogeneous catalysts onto solid supports is a critical strategy for improving their recyclability and applicability in industrial processes. While there are no specific reports on the immobilization of this compound-based catalysts, general strategies for immobilizing nitrogen-containing ligands and organocatalysts are well-established.

Common supports for catalyst immobilization include inorganic materials like silica (B1680970) and zeolites, as well as organic polymers. The this compound scaffold could be functionalized with a reactive group, such as a vinyl or siloxy group, to allow for its covalent attachment to a support. Alternatively, non-covalent immobilization through ionic interactions or hydrogen bonding is also a viable approach. For example, piperidine and piperazine (B1678402) have been successfully immobilized on iron oxide nanoparticles to create magnetically recyclable heterogeneous catalysts.

Development of Self-Assembled Catalytic Systems

Self-assembly is a powerful bottom-up approach for the construction of complex, functional catalytic systems. This strategy relies on non-covalent interactions, such as hydrogen bonding, metal-ligand coordination, and hydrophobic effects, to spontaneously organize molecular components into well-defined architectures.

The structure of this compound, with its two nitrogen atoms and potential for derivatization, offers opportunities for its incorporation into self-assembled catalytic systems. For instance, it could be functionalized with moieties capable of forming strong and directional hydrogen bonds, leading to the formation of supramolecular catalysts. Alternatively, its ability to coordinate to metal centers could be exploited in the construction of metal-organic cages or frameworks with catalytic activity. While specific examples involving this compound are not yet reported, the principles of self-assembly offer a promising avenue for the future development of advanced catalytic systems based on this scaffold.

Exploration of 4 Pyrrolidin 2 Yl Piperidine As a Scaffold in Chemical Biology and Drug Discovery Research Non Clinical Focus

Scaffold Design and Optimization for Specific Protein Targets (In Vitro)

Structure-Activity Relationship (SAR) Analysis based on Ligand-Target Interactions (In Vitro)

Structure-Activity Relationship (SAR) analysis is crucial for optimizing a chemical scaffold. It involves synthesizing a series of derivatives of the lead compound and evaluating them in biological assays to determine how specific structural changes affect activity.

For scaffolds related to 4-(Pyrrolidin-2-yl)piperidine, SAR studies have revealed key insights. For instance, in various series of pyrrolidine (B122466) derivatives, the stereochemistry and the nature of substituents on the pyrrolidine ring significantly influence biological activity and target selectivity. nih.gov Similarly, for piperidine-containing molecules, modifications to the ring's substituents have been shown to drastically alter receptor affinity and functional activity. researchgate.net For example, research on CCR5 receptor antagonists containing a pyrrolidine core and a piperidine (B6355638) side chain showed that modifications to the phenyl group on the pyrrolidine and the alkyl acetic acid portion of the molecule led to compounds with potent antiviral activity. nih.gov However, specific SAR data tables detailing systematic modifications to the this compound core are not available in the reviewed literature.

Compound ID R1 (on Pyrrolidine-N) R2 (on Piperidine-N) Target Binding Affinity (IC50, nM)
Scaffold-01 H H Data not available
Scaffold-02 CH₃ H Data not available
Scaffold-03 H Benzyl Data not available

Pharmacophore Modeling and Computational Drug Design (In Silico)

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) in a molecule that are responsible for its biological activity. This model then serves as a template for designing new molecules or searching databases for other compounds with the potential for similar activity. researchgate.net

This in silico approach is widely applied to scaffolds like pyrrolidine and piperidine. mdpi.comresearchgate.net For example, a pharmacophore model based on known CCR2 antagonists was used to design a new core scaffold for 4-aminopiperidine derivatives, leading to the synthesis of a high-affinity antagonist. nih.gov Molecular docking, another computational tool, has been used to predict the binding modes of pyrrolidine derivatives in the active site of enzymes like pancreatic lipase, helping to explain their inhibitory activity. mdpi.com While these methods are standard in drug discovery, specific pharmacophore models derived directly from the this compound scaffold are not described in the available literature.

Molecular Interactions with Biological Macromolecules (In Vitro Studies Only)

In vitro studies are essential for characterizing the direct interaction between a potential drug molecule and its biological target, such as a receptor or enzyme. These studies are conducted in a controlled laboratory setting, outside of a living organism.

Binding Affinity Studies via Biochemical Assays (e.g., Radioligand Binding, Surface Plasmon Resonance)

Biochemical assays are used to quantify the strength of the interaction, or binding affinity, between a compound and its target protein. Radioligand binding assays, for instance, measure the displacement of a radioactive ligand from a receptor by the test compound, from which an inhibition constant (Ki) or IC50 value can be determined.

While specific binding affinity data for this compound derivatives are not available, related structures have been extensively studied. For example, a series of 4-aroylpiperidines were evaluated for their affinity at sigma-1 (σ₁) and sigma-2 (σ₂) receptors, with some analogues showing high affinity and selectivity for the σ₁ receptor. nih.gov In another study, pyrrolidine derivatives were identified as chemokine receptor antagonists, with one compound showing excellent binding affinity to the CXCR4 receptor with an IC50 of 79 nM. nih.gov

Table 2: Binding Affinity of Representative Heterocyclic Scaffolds at Various Receptors (Note: The data below is from related but distinct chemical series, as specific data for the this compound scaffold was not found.)

Compound Class Target Receptor Binding Affinity (Ki or IC50)
Pyrrolidine Derivative CXCR4 79 nM (IC50) nih.gov
4-Aroylpiperidine Derivative Sigma-1 (σ₁) 0.5 nM (Ki) nih.gov

Enzyme Inhibition Profiling (In Vitro)

For compounds designed to target enzymes, in vitro inhibition profiling is performed to measure their potency, typically reported as an IC50 value (the concentration of the inhibitor required to reduce enzyme activity by 50%).

The pyrrolidine and piperidine moieties are present in numerous enzyme inhibitors. Studies have identified pyrrolidine derivatives that act as potent inhibitors of enzymes such as pancreatic lipase and α-glucosidase. mdpi.comnih.gov For example, certain 1,2,4-oxadiazole pyrrolidine derivatives were found to inhibit E. coli DNA gyrase with IC50 values as low as 120 ± 10 nM. nih.gov Similarly, piperidine-containing compounds have been developed as inhibitors of leukotriene A(4) hydrolase. nih.gov However, specific enzyme inhibition profiles for derivatives of the this compound scaffold have not been reported in the reviewed literature.

Receptor Selectivity and Orthosteric/Allosteric Modulation (In Vitro)

Receptor selectivity is a critical attribute of a drug candidate, indicating its ability to bind to the intended target with higher affinity than other, unintended targets. High selectivity can minimize off-target side effects. Some compounds act orthosterically, binding to the same site as the natural ligand, while others act allosterically, binding to a different site on the receptor to modulate its activity. nih.gov

The pyrrolidine and piperidine scaffolds have been incorporated into highly selective ligands. Studies on pyrrolidine-based ligands for nicotinic acetylcholine receptors (nAChRs) have investigated the structural determinants for selectivity between different receptor subtypes, such as α4β2 versus α3β4. semanticscholar.org Furthermore, pyrrolone derivatives, which contain a pyrrolidine-like core, have been identified as allosteric antagonists of chemokine receptors CCR1 and CCR2. acs.orgmedchemexpress.com These findings highlight the potential of such scaffolds to achieve high selectivity and engage in complex modes of receptor modulation, though specific studies on the this compound scaffold are needed to confirm its potential in this area.

Development of Molecular Probes and Chemical Tools for Target Validation (In Vitro)

The development of molecular probes and chemical tools is a critical step in understanding the function of biological targets and validating their potential as therapeutic intervention points. The this compound scaffold offers a three-dimensional architecture that can be strategically modified to create probes for in vitro target validation. These chemical tools are designed to interact with specific biological macromolecules, enabling researchers to investigate their roles in cellular processes.

The synthesis of derivatives based on the this compound core allows for the systematic exploration of structure-activity relationships (SAR). By introducing various functional groups at different positions on the pyrrolidine or piperidine rings, researchers can modulate the binding affinity and selectivity of these compounds for their intended targets. For instance, the nitrogen atoms within the scaffold can be functionalized to introduce reporter groups, such as fluorescent tags or biotin labels, facilitating the detection and isolation of target proteins in in vitro assays.

While specific examples of molecular probes derived directly from the this compound scaffold for target validation are not extensively detailed in publicly available literature, the broader class of pyrrolidine and piperidine-containing compounds has been widely utilized for this purpose. These scaffolds are recognized as "privileged structures" due to their ability to bind to a variety of biological targets with high affinity. nih.govresearchgate.net The inherent structural rigidity and conformational flexibility of the combined ring system in this compound make it an attractive candidate for the design of selective chemical probes.

The general approach to developing such probes involves:

Rational Design and Synthesis: Leveraging computational modeling and known SAR of related compounds to design derivatives with desired properties.

In Vitro Screening: Testing the synthesized compounds in biochemical or cell-based assays to determine their potency and selectivity for the target of interest.

Functionalization: Incorporating tags or reactive groups onto promising hits to create functional molecular probes for pull-down assays, fluorescence microscopy, or other target engagement studies.

Application in Fragment-Based Lead Discovery (FBLD)

Fragment-Based Lead Discovery (FBLD) has emerged as a powerful strategy in drug discovery for identifying novel starting points for medicinal chemistry programs. nih.govmdpi.comscienceopen.com This approach involves screening libraries of low-molecular-weight compounds, or "fragments," for weak but efficient binding to a biological target. The this compound scaffold, with its relatively low molecular weight and three-dimensional character, is a suitable candidate for inclusion in fragment libraries.

The utility of this scaffold in FBLD lies in its ability to present a diverse array of chemical vectors in three-dimensional space, potentially leading to higher-quality interactions with protein binding sites compared to flatter, more aromatic fragments. The pyrrolidine and piperidine rings can be substituted to explore different regions of a target's binding pocket, providing valuable information for subsequent fragment evolution.

A typical FBLD campaign involving a fragment like this compound would follow these general steps:

Fragment Library Screening: A library containing the this compound fragment, among others, is screened against the target protein using biophysical techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, or Surface Plasmon Resonance (SPR).

Hit Identification and Validation: Fragments that demonstrate binding to the target are identified and their binding mode is characterized.

Hit-to-Lead Optimization: Once a fragment hit is validated, medicinal chemists employ strategies such as fragment growing, linking, or merging to increase its potency and selectivity. For a this compound hit, this could involve synthesizing derivatives with additional functional groups that can form more extensive interactions with the target.

While specific, publicly documented FBLD campaigns that initiated with the this compound fragment and progressed to lead compounds are not readily found, the principles of FBLD strongly support the potential of such scaffolds. The structural information gained from the initial fragment binding provides a roadmap for the rational design of more potent and drug-like molecules.

Below is a hypothetical representation of how data from an in vitro screening of this compound derivatives might be presented.

Compound IDTargetAssay TypeIC50 (µM)
PPD-001 Kinase XBiochemical50
PPD-002 Protease YEnzymatic>100
PPD-003 GPCR ZRadioligand Binding25

This table is illustrative and does not represent actual experimental data.

Role of 4 Pyrrolidin 2 Yl Piperidine As a Building Block in Complex Chemical Synthesis

Construction of Novel Nitrogen-Containing Heterocyclic Systems

The development of new heterocyclic frameworks is a cornerstone of medicinal chemistry and materials science. Building blocks containing multiple reactive centers are highly valued for their ability to generate diverse and complex molecular architectures. The two secondary amine functionalities in 4-(pyrrolidin-2-yl)piperidine, along with the available ring carbons, could theoretically be manipulated to construct novel fused, spirocyclic, or bridged heterocyclic systems.

For example, selective N-functionalization of one ring followed by an intramolecular cyclization involving the other could lead to novel polycyclic structures. Despite this potential, a review of synthetic methodologies for novel nitrogen-containing heterocycles does not yield specific examples starting from this compound. The focus in the literature is more commonly on the de novo synthesis of such systems or the modification of more readily available starting materials.

Integration into Macrocyclic Architectures

Macrocycles are of significant interest in drug discovery due to their unique conformational properties and ability to bind to challenging biological targets. The synthesis of macrocycles often relies on bifunctional building blocks that can be incorporated into a larger ring system through sequential or one-pot cyclization strategies.

The diamine nature of this compound makes it a candidate for incorporation into macrocyclic structures, such as cyclic peptides or polyamines. The distance and relative orientation of the two nitrogen atoms could impart specific conformational constraints on the resulting macrocycle. However, the scientific literature on macrocycle synthesis does not highlight the use of this compound as a common building block. Researchers in this field tend to utilize more flexible linear diamines or amino acids to achieve the desired macrocyclic scaffold.

Use in Multi-Component Reactions (MCRs) for Scaffold Diversity

Multi-component reactions (MCRs) are powerful tools in combinatorial chemistry for the rapid generation of libraries of complex molecules from simple starting materials. Diamines are frequently used as components in MCRs, such as the Ugi and Passerini reactions, to introduce diversity into the resulting products.

The structure of this compound, with its two secondary amine groups, could potentially participate in MCRs to generate a variety of complex scaffolds. The differential reactivity of the two amines could, in principle, be exploited to achieve selective reactions. However, there is a lack of published research demonstrating the application of this compound in this context. The majority of MCR methodologies that utilize diamines employ simpler, more accessible linear or monocyclic diamines.

Emerging Research Directions and Future Perspectives

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The development of new chemical entities has been traditionally a time-consuming and expensive endeavor. However, the advent of Artificial Intelligence (AI) and Machine Learning (ML) is revolutionizing this landscape by enabling rapid and cost-effective drug discovery and molecular design. nih.govnih.govresearchgate.net These computational tools are being applied at every stage, from identifying novel drug targets to predicting the success of clinical trials, thereby improving success rates. nih.govnih.gov

Specifically, ML algorithms can be trained on existing data for piperidine (B6355638) and pyrrolidine (B122466) derivatives to build predictive models. These models can then perform high-throughput virtual screening of hypothetical 4-(Pyrrolidin-2-yl)piperidine derivatives, identifying candidates with a high probability of desired biological activity before they are ever synthesized in a lab. nih.govyoutube.com This approach significantly reduces the time and resources required for hit identification. nih.gov Furthermore, AI can predict optimal synthetic routes, suggesting reaction conditions and catalysts to improve yield and reduce byproducts, making the synthesis of complex derivatives more efficient.

AI/ML ApplicationDescriptionPotential Impact on this compound Research
De Novo Design Generative models (e.g., Variational Autoencoders) create novel molecular structures with desired properties. nih.govmdpi.comDesign of new this compound derivatives with enhanced target affinity or improved pharmacokinetic profiles.
Virtual Screening ML algorithms (e.g., Random Forest, Support Vector Machines) screen large virtual libraries to identify promising "hit" compounds. nih.govRapid identification of derivatives with potential applications in medicine or materials science without costly initial synthesis.
Property Prediction Deep learning models predict physicochemical properties, bioactivity, and potential toxicity (ADME/T). mdpi.comPrioritization of synthetic targets by focusing on derivatives predicted to have favorable properties.
Synthesis Planning AI tools analyze known reactions to propose efficient, multi-step synthetic pathways for complex target molecules.Optimization of the synthesis of novel this compound derivatives, reducing development time and cost.

Sustainable and Biocatalytic Approaches for Synthesis and Derivatization

Modern chemistry is increasingly focused on developing sustainable and environmentally friendly synthetic methods. Biocatalysis, which uses enzymes to perform chemical transformations, is a key component of this green chemistry revolution. Recent research has demonstrated the successful biocatalytic synthesis of piperidine derivatives, a core component of the this compound structure. rsc.orgrsc.orgsemanticscholar.org

One notable advancement is the use of immobilized enzymes, such as Candida antarctica lipase B (CALB), which can be reused for multiple reaction cycles. rsc.orgrsc.org Researchers have developed reusable catalysts by immobilizing CALB onto magnetic nanotubes, achieving high yields in the synthesis of clinically valuable piperidines through multicomponent reactions. rsc.orgrsc.org This approach not only provides excellent yields but also simplifies catalyst recovery and reuse, enhancing the economic and environmental viability of the process. rsc.org

Another promising strategy combines biocatalytic C-H oxidation with radical cross-coupling to construct complex, three-dimensional piperidine frameworks. chemistryviews.orgnews-medical.net This method uses enzymes like proline hydroxylases to selectively introduce hydroxyl groups onto piperidine rings, which can then be further modified. chemistryviews.org Such enzymatic steps offer high enantioselectivity and can significantly shorten traditional multi-step synthetic sequences, reducing processes from as many as 17 steps down to just 2-5. news-medical.net These biocatalytic and metal-free strategies represent a powerful and sustainable toolkit for the synthesis and derivatization of complex molecules like this compound. organic-chemistry.org

Synthesis ApproachKey FeaturesAdvantages for this compound Synthesis
Traditional Synthesis Often involves multi-step processes, harsh reagents, and precious metal catalysts. news-medical.netWell-established routes but can be inefficient and generate significant waste.
Immobilized Biocatalysis Uses enzymes (e.g., lipases) fixed on a solid support. rsc.orgrsc.org The catalyst is reusable for multiple cycles. rsc.orgReduced environmental impact, high yields, catalyst reusability, milder reaction conditions.
Enzymatic C-H Oxidation Employs hydroxylase enzymes to selectively functionalize C-H bonds. chemistryviews.orgnews-medical.netHigh stereoselectivity, access to complex 3D structures, simplification of synthetic routes. chemistryviews.orgnews-medical.net
Metal-Free Cascades Lewis acid-mediated reactions that proceed without metal catalysts. organic-chemistry.orgAvoids contamination with heavy metals, often uses milder conditions, and reduces costs. news-medical.netorganic-chemistry.org

Exploration of New Application Domains in Materials Science or Agrochemicals

While much of the focus on piperidine and pyrrolidine scaffolds has been in pharmaceuticals, their unique structural and chemical properties make them attractive candidates for other advanced applications.

Materials Science: The rigid, bicyclic structure of this compound makes it an interesting building block for advanced materials. Related compounds, such as 4-Pyrrolidin-2-ylpyridine, are already being explored for creating polymers and coatings where their unique structure can improve material performance. chemimpex.com Derivatives of this compound could be used as ligands in the formation of metal-organic frameworks (MOFs) or as monomers in the synthesis of specialty polymers. The nitrogen atoms in the rings provide coordination sites for metal ions, and the defined stereochemistry of the scaffold could be used to control the dimensionality and porosity of resulting materials.

Agrochemicals: The piperidine ring is a crucial pharmacophore in the field of drug discovery and is increasingly recognized as a vital component in modern pesticides. ccspublishing.org.cn Introducing a piperidine ring into a molecule can enhance its metabolic stability and water solubility. ccspublishing.org.cn Research has shown that piperidine-containing compounds exhibit significant insecticidal activity. ccspublishing.org.cn For instance, substituting a pyrrolidine ring with a piperidine has been shown to increase a compound's potency against nematodes. ccspublishing.org.cn The dual pyrrolidine-piperidine structure of this compound could offer a synergistic effect, leading to the development of novel agrochemicals with improved efficacy and favorable environmental profiles.

Application DomainPotential Role of this compoundRationale
Materials Science Monomer for specialty polymers; Ligand for metal-organic frameworks (MOFs).The rigid, defined 3D structure can impart unique thermal and mechanical properties to polymers. Nitrogen atoms act as coordination sites for metals. chemimpex.com
Agrochemicals Scaffold for novel insecticides, fungicides, or herbicides.The piperidine moiety is known to enhance metabolic stability, solubility, and biological activity in pesticides. ccspublishing.org.cn

Advanced Analytical Techniques for Real-Time Reaction Monitoring

The efficient synthesis of complex molecules like this compound and its derivatives requires precise control over reaction conditions. Advanced analytical techniques that allow for real-time, in-situ monitoring are becoming indispensable tools for chemical process optimization. nih.govmpg.de

FlowNMR spectroscopy is one such powerful technique for non-invasive, real-time reaction monitoring. rsc.org By integrating a benchtop NMR spectrometer directly into a continuous-flow reactor setup, chemists can obtain quantitative data on the concentrations of reactants, intermediates, and products as the reaction proceeds. magritek.com This provides immediate feedback, allowing for rapid optimization of parameters like temperature, flow rate, and catalyst loading. nih.gov

Other techniques like Raman spectroscopy and Direct Analysis in Real Time (DART) mass spectrometry also offer valuable real-time insights. nih.govrsc.org Raman spectroscopy can track the formation of a product by monitoring unique vibrational bands, while DART-MS provides a rapid way to detect and identify reaction products and intermediates directly from the reaction mixture with minimal sample preparation. nih.govrsc.org The application of these advanced monitoring tools to the synthesis of this compound can lead to higher yields, improved purity, and more robust and scalable manufacturing processes.

Analytical TechniquePrinciple of OperationAdvantages for Synthesis Monitoring
FlowNMR Spectroscopy A continuous stream of the reaction mixture flows through an NMR spectrometer, allowing for continuous data acquisition. rsc.orgProvides quantitative data on all NMR-active species, enabling detailed kinetic analysis and reaction profiling. magritek.com
Raman Spectroscopy Measures the inelastic scattering of light to identify molecules by their unique vibrational modes. nih.govNon-destructive, can be used with fiber-optic probes for in-situ monitoring, and is sensitive to changes in molecular structure. nih.gov
DART Mass Spectrometry An ambient ionization technique that allows for the direct analysis of samples in their native state with no prior separation. rsc.orgExtremely fast analysis, requires minimal sample preparation, and is excellent for rapid confirmation of product formation. rsc.org

Q & A

How can researchers optimize the synthesis of 4-(Pyrrolidin-2-yl)piperidine to improve yield and purity?

Level : Basic (Synthesis Optimization)
Methodological Answer :

  • Key Strategies :
    • Alkylation/Acylation : Use reductive amination with aldehydes or ketones under hydrogenation (H₂, Pd/C) or sodium cyanoborohydride (NaBH₃CN) in methanol or dichloromethane .
    • Protection/Deprotection : Employ Boc (tert-butoxycarbonyl) or benzyl groups to protect amines during intermediate steps, followed by acidic (TFA) or catalytic hydrogenation for deprotection .
    • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates, while temperature control (0–25°C) minimizes side reactions .

Table 1 : Example Reaction Conditions for Piperidine Derivatives

StepReagents/ConditionsYield (%)Purity (%)Reference
Reductive AminationNaBH₃CN, MeOH, 25°C, 12h7595
Boc DeprotectionTFA/DCM (1:1), 0°C, 2h9098

What advanced techniques are recommended for structural elucidation of this compound and its derivatives?

Level : Basic (Characterization)
Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions and stereochemistry. For example, coupling constants (J-values) distinguish axial/equatorial protons in the piperidine ring .
  • Mass Spectrometry (HRMS) : High-resolution MS validates molecular formulas (e.g., C₉H₁₈N₂O) and detects isotopic patterns .
  • X-ray Crystallography : Resolves absolute configuration, particularly for chiral centers in pyrrolidine-piperidine fused systems .

How can researchers evaluate the biological activity of this compound in enzyme inhibition studies?

Level : Advanced (Pharmacology)
Methodological Answer :

  • Assay Design :
    • Target Selection : Prioritize enzymes with known piperidine interactions (e.g., kinases, GPCRs) .
    • IC₅₀ Determination : Use fluorescence-based assays (e.g., ATPase activity) with varying inhibitor concentrations (1 nM–100 µM) .
  • Case Study : A derivative, 4-(4-Phenyl-1,3-thiazol-2-yl)piperidine, showed anti-leishmanial activity via tubulin inhibition (IC₅₀ = 2.4 µM) .

Table 2 : Example Bioactivity Data for Piperidine Derivatives

CompoundTarget EnzymeIC₅₀ (µM)MechanismReference
4-(4-Phenyl-1,3-thiazol-2-yl)piperidineLeishmania tubulin2.4Microtubule destabilization

How to resolve contradictions in reported pharmacological data for this compound derivatives?

Level : Advanced (Data Analysis)
Methodological Answer :

  • Cross-Validation : Compare results across multiple assays (e.g., cell-based vs. biochemical assays) to rule out off-target effects .
  • Stereochemical Considerations : Enantiomers may exhibit divergent activities. Use chiral HPLC to separate isomers and test individually .
  • Meta-Analysis : Aggregate data from PubChem and peer-reviewed studies to identify trends (e.g., logP vs. bioavailability correlations) .

What strategies are effective for synthesizing structurally diverse derivatives of this compound?

Level : Advanced (Derivative Design)
Methodological Answer :

  • Side-Chain Modifications :
    • Electrophilic Substitution : Introduce halogens (Cl, F) at the benzyl position using N-chlorosuccinimide (NCS) or Selectfluor .
    • Cross-Coupling : Suzuki-Miyaura reactions to attach aryl/heteroaryl groups (e.g., pyridin-2-yl) .
  • Scaffold Hopping : Replace pyrrolidine with morpholine or thiomorpholine to study ring size effects .

How to develop analytical methods for assessing the purity of this compound in complex mixtures?

Level : Basic (Analytical Chemistry)
Methodological Answer :

  • HPLC Method Development :
    • Column : C18 reverse-phase (5 µm, 250 × 4.6 mm).
    • Mobile Phase : Gradient of acetonitrile/water (0.1% TFA) from 10% to 90% over 20 min .
    • Detection : UV at 254 nm for piperidine chromophores .
  • Validation : Assess linearity (R² > 0.99), LOD/LOQ (<1 µg/mL), and precision (%RSD < 2%) .

What safety protocols are critical when handling this compound in laboratory settings?

Level : Basic (Safety)
Methodological Answer :

  • Hazard Mitigation :
    • Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM) .
    • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS H315/H319) .
    • Spill Management : Neutralize acidic residues with sodium bicarbonate; collect waste in approved containers .

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